molecular formula C10H10O5 B8422151 Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate

Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B8422151
M. Wt: 210.18 g/mol
InChI Key: AYYHDZNQIFHHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate is an organic compound with the molecular formula C10H10O5 It is a derivative of 1,3-benzodioxole, a heterocyclic compound containing a methylenedioxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3,4,5-trihydroxybenzoic acid with methanol in the presence of sulfuric acid as a catalyst. The resulting 3,4,5-trihydroxybenzoic acid methyl ester is then methylated using dimethyl sulfate to produce 3-methoxy-4,5-dihydroxybenzoic acid methyl ester. This intermediate is then condensed with diiodomethane under basic conditions to form 5-methoxy-3,4-methylenedioxybenzoic acid methyl ester .

Industrial Production Methods

Industrial production methods for methyl 6-methoxy-1,3-benzodioxole-5-carboxylate typically involve large-scale esterification and methylation reactions, followed by purification steps such as recrystallization and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.

Scientific Research Applications

Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methoxy-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase and modulating microtubule assembly . The compound’s methylenedioxy functional group plays a crucial role in its biological activity by interacting with cellular proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its methoxy and methylenedioxy groups contribute to its stability and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 6-methoxy-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C10H10O5/c1-12-7-4-9-8(14-5-15-9)3-6(7)10(11)13-2/h3-4H,5H2,1-2H3

InChI Key

AYYHDZNQIFHHAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C(=O)OC)OCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of methyl 6-hydroxy-1,3-benzodioxole-5-carboxylate (2.7 g, 14 mmol), sodium hydride (456 mg, 19 mmol, 760 mg of a 60% dispersion in mineral oil), iodomethane (1.9 g, 13 mmol) and DMF (approximately 35 mL) was stirred 2 hours. The mixture was poured into ice-water and the mixture was extracted with diethyl ether (2×). The combined extracts were washed with water (3×) and brine (1×) and concentrated to give methyl 6-methoxy-1,3-benzodioxole-5-carboxylate (3 g, 14 mmol), m.p. 74°-75° C.
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